molecular formula C9H19S+ B14521855 1-tert-Butylthian-1-ium CAS No. 62608-08-6

1-tert-Butylthian-1-ium

Cat. No.: B14521855
CAS No.: 62608-08-6
M. Wt: 159.31 g/mol
InChI Key: QUMKAYFDWCCTHV-UHFFFAOYSA-N
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Description

1-tert-Butylthian-1-ium is a chemical compound known for its unique structure and reactivity. It is a tertiary organolithium reagent, which means it contains a lithium atom bonded to a carbon atom that is also bonded to three other carbon atoms. This compound is widely used in organic synthesis due to its strong basicity and nucleophilicity.

Preparation Methods

1-tert-Butylthian-1-ium can be synthesized through several methods. One common synthetic route involves the reaction of tert-butyl chloride with lithium metal. This reaction is typically carried out in an inert atmosphere to prevent the highly reactive lithium from reacting with moisture or oxygen in the air . The reaction conditions often include low temperatures and the use of hydrocarbon solvents to minimize degradation .

Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of specialized equipment to handle the reactive intermediates is also crucial in industrial settings .

Chemical Reactions Analysis

1-tert-Butylthian-1-ium undergoes a variety of chemical reactions, including:

Common reagents used in these reactions include various halides and carbon acids. The major products formed depend on the specific reaction conditions and substrates used.

Mechanism of Action

The mechanism of action of 1-tert-Butylthian-1-ium involves its strong basicity and nucleophilicity. The lithium-carbon bond in the compound is highly polarized, giving the carbon atom a significant negative charge. This makes it highly reactive towards electrophiles, allowing it to deprotonate carbon acids and participate in substitution reactions . The molecular targets and pathways involved depend on the specific reactions and substrates used.

Comparison with Similar Compounds

1-tert-Butylthian-1-ium can be compared with other organolithium compounds such as n-butyllithium and sec-butyllithium. While all these compounds are strong bases and nucleophiles, this compound is unique due to its tertiary structure, which provides steric hindrance and affects its reactivity . This makes it particularly useful in reactions where selective deprotonation or substitution is required.

Similar compounds include:

Properties

CAS No.

62608-08-6

Molecular Formula

C9H19S+

Molecular Weight

159.31 g/mol

IUPAC Name

1-tert-butylthian-1-ium

InChI

InChI=1S/C9H19S/c1-9(2,3)10-7-5-4-6-8-10/h4-8H2,1-3H3/q+1

InChI Key

QUMKAYFDWCCTHV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[S+]1CCCCC1

Origin of Product

United States

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